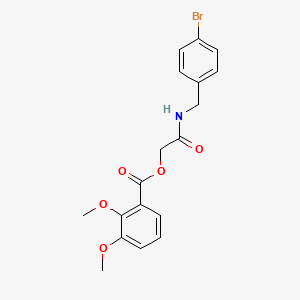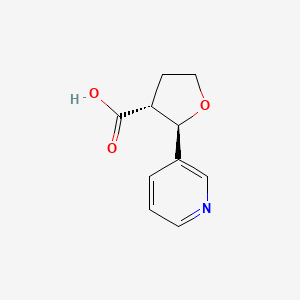![molecular formula C21H24N6O4S B2386835 7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione CAS No. 872627-89-9](/img/structure/B2386835.png)
7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione" is a complex organic compound that has captured the interest of researchers for its potential applications across various scientific fields. The compound features a purine core substituted with various functional groups, including a benzo[d]oxazole moiety, morpholino group, and thioether linkage. This structural diversity grants it unique properties, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Applications De Recherche Scientifique
"7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione" finds applications in:
Chemistry: : As a building block for synthesizing complex organic molecules.
Biology: : Inhibiting enzymes or proteins due to its purine structure.
Medicine: : Potential drug candidate for treating diseases involving purine metabolism.
Industry: : Used in material science for developing novel polymers or materials with specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Preparation of "7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione" typically involves multi-step synthesis pathways. A common approach includes:
Starting from commercially available purine derivatives.
Introducing the benzo[d]oxazole moiety via nucleophilic substitution reactions.
Forming the thioether linkage through thiolation of an appropriate precursor.
Adding the morpholino group via nucleophilic substitution under mild conditions.
Key reagents used in these steps can include strong bases like sodium hydride, nucleophiles like thiols, and catalysts such as palladium compounds to facilitate coupling reactions.
Industrial Production Methods
For industrial production, optimizing yield and purity is crucial. One approach might involve:
Bulk synthesis using large-scale reactors.
Employing efficient purification techniques like column chromatography or crystallization.
Implementing robust quality control measures to ensure consistency and compliance with industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
"7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione" undergoes various chemical reactions, including:
Oxidation: Typically requires strong oxidizing agents like m-chloroperbenzoic acid.
Reduction: Can be achieved using hydrogenation catalysts or borohydride reagents.
Substitution: Nucleophilic or electrophilic substitution can modify the benzo[d]oxazole moiety or morpholino group.
Common Reagents and Conditions
Reagents like sodium hydride, palladium catalysts, and borohydrides are commonly used. Reaction conditions often involve solvents like dimethylformamide (DMF) or acetonitrile, and temperatures ranging from room temperature to reflux conditions.
Major Products
The major products formed depend on the specific reaction:
Oxidation: Yields sulfoxides or sulfones.
Reduction: Produces thioethers or alcohols.
Substitution: Generates derivatives with modified functional groups.
Mécanisme D'action
The compound exerts its effects through:
Molecular Targets: : Binding to enzymes or receptors involved in biochemical pathways.
Pathways: : Altering signal transduction or metabolic pathways, depending on its structural compatibility with biological molecules.
Comparaison Avec Des Composés Similaires
Similar compounds include those with purine cores and varied substituents:
Adenosine derivatives: : Known for their role in biochemistry and pharmacology.
Caffeine: : Another purine derivative with stimulating effects.
Theophylline: : A bronchodilator used in medicine.
The uniqueness of "7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione" lies in its combined functional groups, which provide distinct properties not found in simpler analogs.
Propriétés
IUPAC Name |
7-[3-(1,3-benzoxazol-2-ylsulfanyl)-2-methylpropyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O4S/c1-13(12-32-21-22-14-5-3-4-6-15(14)31-21)11-27-16-17(25(2)20(29)24-18(16)28)23-19(27)26-7-9-30-10-8-26/h3-6,13H,7-12H2,1-2H3,(H,24,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFKZJUKLMYDAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=C(N=C1N3CCOCC3)N(C(=O)NC2=O)C)CSC4=NC5=CC=CC=C5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B2386752.png)

![4-[(2,2-Dimethylpropanehydrazido)sulfonyl]benzene-1-sulfonyl fluoride](/img/structure/B2386755.png)

![4-{[(4-methyl-2-pyrimidinyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B2386760.png)




![2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-pyridyl)-4-pyrimidinol](/img/structure/B2386765.png)
![3-hydroxy-3-(4-methoxyphenyl)-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2386768.png)

![5-chloro-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2386772.png)

